6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid
Overview
Description
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid is a sterically constrained amino acid with a unique spirocyclic scaffold This compound belongs to the family of 2-azaspiro[3
Mechanism of Action
Target of Action
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid is an analogue of the natural compounds ornithine and GABA . These compounds play important roles in biological processes, suggesting that this compound may interact with the same or similar targets.
Mode of Action
The sterically constrained structure of this compound may allow it to be a more efficient and selective ligand for various biological targets .
Biochemical Analysis
Biochemical Properties
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid plays a significant role in biochemical reactions due to its rigid structure, which can influence the spatial arrangement of functional groups. This compound interacts with various enzymes and proteins, potentially serving as a substrate or inhibitor. For instance, it may interact with enzymes involved in amino acid metabolism, such as aminotransferases, by mimicking the structure of natural amino acids . The rigid spirocyclic scaffold can enhance binding affinity and selectivity towards specific biological targets, making it a valuable tool in biochemical studies and drug development .
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its incorporation into peptides can alter their stability and activity, potentially leading to changes in cell signaling dynamics . Additionally, the presence of this compound in cellular environments may affect the expression of genes involved in amino acid transport and metabolism, thereby influencing overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its rigid structure allows for precise interactions with enzyme active sites, potentially leading to enzyme inhibition or activation . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes . The unique spirocyclic scaffold of this compound provides a distinct advantage in designing molecules with high specificity and efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species . Over extended periods, degradation products may form, potentially altering its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and potential toxicity to specific organs . Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and decarboxylases, which facilitate its incorporation into metabolic processes . This compound can also affect metabolic flux, altering the levels of various metabolites within the cell . The presence of this compound can modulate the activity of key metabolic enzymes, thereby influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells and its subsequent localization to specific cellular compartments . The distribution of this compound can be influenced by factors such as its chemical properties and the presence of other interacting molecules . Accumulation of this compound in certain tissues may enhance its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression . The precise localization of this compound is essential for its role in cellular function and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles. This method ensures the formation of the desired spirocyclic structure.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes to achieve higher yields and purity. The process may include the use of advanced purification techniques to ensure the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry and Biology: 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid is used in the synthesis of various chemical compounds and biological molecules. Its unique structure makes it a valuable building block for the development of new drugs and bioactive molecules.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its sterically constrained structure can enhance the binding affinity and selectivity of drug molecules.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of complex organic compounds. Its unique properties make it suitable for various chemical processes.
Comparison with Similar Compounds
2-Azaspiro[3.3]heptane-6-carboxylic acid
6-Amino-2-azaspiro[3.3]heptane-2,6-dicarboxylic acid
2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate
Uniqueness: 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid stands out due to its unique spirocyclic structure, which provides enhanced molecular rigidity and potential for specific interactions compared to its similar compounds.
This detailed overview provides a comprehensive understanding of 6-Amino-2-azaspiro[33]heptane-6-carboxylic acid, highlighting its synthesis, reactions, applications, and uniqueness
Properties
IUPAC Name |
6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c8-7(5(10)11)1-6(2-7)3-9-4-6/h9H,1-4,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJDOGZDBCEDBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C(=O)O)N)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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